trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile
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Overview
Description
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted pyridyl ring, a hydroxyl group, and a nitrile group attached to a cyclobutane ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile involves multiple steps, typically starting with the preparation of the substituted pyridyl ring. The synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the pyridyl ring.
Cyclobutane Formation: Formation of the cyclobutane ring through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group.
Nitrile Introduction: Addition of the nitrile group to the cyclobutane ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, along with the hydroxyl and nitrile groups, allows it to bind to and modulate the activity of certain enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to trans-3-(5-Bromo-3-fluoro-2-pyridyl)-3-hydroxy-1-methylcyclobutanecarbonitrile include other substituted pyridyl and cyclobutane derivatives. These compounds may share some structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications
Properties
Molecular Formula |
C11H10BrFN2O |
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Molecular Weight |
285.11 g/mol |
IUPAC Name |
3-(5-bromo-3-fluoropyridin-2-yl)-3-hydroxy-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrFN2O/c1-10(6-14)4-11(16,5-10)9-8(13)2-7(12)3-15-9/h2-3,16H,4-5H2,1H3 |
InChI Key |
DEVMYIDKRCXMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=C(C=C(C=N2)Br)F)O)C#N |
Origin of Product |
United States |
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